3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure, substituted with a 4-methylphenoxy group and a 2-thiophenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 4-Methylphenoxy Group: The 4-methylphenoxy group can be introduced via nucleophilic substitution reactions, where the chromenone core is reacted with 4-methylphenol in the presence of a suitable base.
Attachment of the 2-Thiophenecarboxylate Moiety: The final step involves the esterification of the chromenone derivative with 2-thiophenecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
Uniqueness
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromenone core, coupled with the 4-methylphenoxy and 2-thiophenecarboxylate moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H14O5S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H14O5S/c1-13-4-6-14(7-5-13)25-18-12-24-17-11-15(8-9-16(17)20(18)22)26-21(23)19-3-2-10-27-19/h2-12H,1H3 |
InChI Key |
OAMUSPXLCOGKBP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.